N-ethyl-2-phenoxy-N-phenylacetamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-ethyl-2-phenoxy-N-phenylacetamide |
InChI |
InChI=1S/C16H17NO2/c1-2-17(14-9-5-3-6-10-14)16(18)13-19-15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
InChI Key |
MCIHPABOXAZQKE-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Analytical Characterization Techniques in N Ethyl 2 Phenoxy N Phenylacetamide Research
Spectroscopic Characterization
Spectroscopic techniques are at the forefront of the structural elucidation of N-ethyl-2-phenoxy-N-phenylacetamide and its derivatives. These methods provide detailed information about the molecule's functional groups and the connectivity of its atoms.
Fourier-Transformed Infrared Spectroscopy (FT-IR)
Fourier-Transformed Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in this compound and related compounds. The FT-IR spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations. For instance, in derivatives of 2-phenoxy-N-phenylacetamide, the presence of an N-H group is confirmed by stretching vibrations typically appearing in the range of 3249 to 3448 cm⁻¹. orientjchem.orgacs.org The carbonyl (C=O) group of the amide is readily identified by a strong absorption band between 1651 and 1726 cm⁻¹. orientjchem.orgarkat-usa.orgsemanticscholar.org Aromatic C=C stretching vibrations are observed in the region of 1603 cm⁻¹, while the C-O ether linkage shows a characteristic band around 1261 cm⁻¹. orientjchem.org
In a study of 2-(4-formylphenoxy)-N-phenylacetamide, distinct bands for the amide and aldehydic carbonyl groups were observed at 1680 and 1658 cm⁻¹ respectively. arkat-usa.org Similarly, for N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, the N-H stretching vibration appears at 3278 cm⁻¹, with carbonyl bands at 1679 cm⁻¹ and 1608 cm⁻¹. arkat-usa.org The synthesis of various 2-(4-formylphenoxy)-N-arylacetamides consistently shows the N-H stretching band and two carbonyl bands, confirming the intended molecular structure. arkat-usa.org
Interactive Data Table: FT-IR Spectral Data for this compound and Related Compounds
| Compound | FT-IR (KBr, cm⁻¹) |
| 2-phenoxy-N-phenylacetamide | 3249 (N-H), 1726 (C=O), 1637 (N-H bend), 1603 (C=C), 1261 (C-O) orientjchem.org |
| 2-(4-Formylphenoxy)-N-phenylacetamide | 3265 (N-H), 1680 (C=O), 1658 (C=O) arkat-usa.org |
| N-(4-Chlorophenyl)-2-(4-formylphenoxy)acetamide | 3278 (N-H), 1679 (C=O), 1608 (C=O) arkat-usa.org |
| 2-(4-Formylphenoxy)-N-(p-tolyl)acetamide | 3271 (N-H), 1674 (C=O), 1604 (C=O) arkat-usa.org |
| (E)-N-(2-Fluorophenyl)-2-(4-((2-isonicotinoylhydrazono)methyl)phenoxy)acetamide | 3413, 3263 (N-H), 1692, 1653 (C=O) rsc.org |
Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, provides unparalleled detail about the molecular structure of this compound and its analogues.
In the ¹H-NMR spectra of 2-phenoxy-N-phenylacetamide derivatives, the protons of the -OCH₂- group typically appear as a singlet at approximately 4.85 ppm. arkat-usa.org For example, in 2-(4-formylphenoxy)-N-phenylacetamide, the methylene (B1212753) protons (OCH₂) resonate as a singlet at 4.85 ppm, and the aldehydic proton gives a singlet at 10.17 ppm. arkat-usa.org The aromatic protons appear as a multiplet in the range of 7.06-7.88 ppm, and the amide proton (NH) is observed as a singlet around 9.88 ppm. arkat-usa.org
¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. In derivatives of 2-phenoxy-N-phenylacetamide, the carbonyl carbon of the amide group typically resonates at approximately 167.6 ppm. orientjchem.org The carbon of the methylene group (-OCH₂-) is found around 66.6 ppm. orientjchem.org The aromatic carbons show a series of signals in the range of 121-158.1 ppm. orientjchem.org For instance, in 2-(4-((2-isonicotinoylhydrazono)methyl)phenoxy)-N-(pyridin-4-yl)acetamide, the methylene carbon appears at 66.99 ppm and the amide carbonyl carbon at 167.56 ppm. rsc.org
Interactive Data Table: ¹H-NMR and ¹³C-NMR Spectral Data for this compound and Related Compounds
| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
| 2-phenoxy-N-phenylacetamide | 4.89 (s, 2H, OCH₂), 6.9-7.48 (m, 9H, Ar-H) orientjchem.org | 66.6 (CH₂), 121-158.1 (Ar-C), 167.6 (C=O) orientjchem.org |
| 2-(4-Formylphenoxy)-N-phenylacetamide | 4.85 (s, 2H, CH₂), 7.06-7.88 (m, 9H, Ar-H), 9.88 (s, 1H, NH), 10.17 (s, 1H, CHO) arkat-usa.org | Not explicitly provided in the search results. |
| N-(4-Chlorophenyl)-2-(4-formylphenoxy)acetamide | 4.85 (s, 2H, CH₂), 7.18-7.89 (m, 8H, Ar-H), 9.88 (s, 1H, NH), 10.28 (s, 1H, CHO) arkat-usa.org | Not explicitly provided in the search results. |
| (E)-N-(2-Fluorophenyl)-2-(4-((2-isonicotinoylhydrazono)methyl)phenoxy)acetamide | 4.84 (s, 2H, OCH₂), 7.08-8.78 (m, 12H, Ar-H), 9.96 (s, 1H, CONH), 11.97 (s, 1H, CONH) rsc.org | Not explicitly provided in the search results. |
| (E)-2-(4-((2-Isonicotinoylhydrazono)methyl)phenoxy)-N-(pyridin-4-yl)acetamide | 4.83 (s, 2H, OCH₂), 6.62-8.76 (m, 12H, Ar-H), 10.53 (s, 1H, CONH), 11.97 (s, 1H, CONH) rsc.org | 66.99 (OCH₂), 113.58, 115.12, 121.53, 127.31, 128.93, 140.59, 145.06, 148.77, 150.32, 150.45, 159.51 (Ar-C), 161.49, 167.56 (C=O) rsc.org |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and its derivatives. Electron ionization (EI) mass spectrometry often reveals the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. For example, the mass spectrum of 2-(4-formylphenoxy)-N-phenylacetamide shows a molecular ion peak at m/z = 255. arkat-usa.org Similarly, its p-tolyl and 4-chlorophenyl analogues exhibit molecular ion peaks at m/z = 269 and m/z = 289, respectively. arkat-usa.org
The fragmentation patterns observed in the mass spectrum provide valuable structural information. For N-aryl substituted 2-phenylacetamides, a common primary fragmentation process is the loss of an aromatic hydrogen atom from the molecular ion. nih.gov In the case of N-alkyl substituted 2-phenylacetamides, a typical fragmentation involves the cleavage of the bond alpha to the carbonyl group. nih.gov
Interactive Data Table: Mass Spectrometry Data for this compound and Related Compounds
| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |
| 2-(4-Formylphenoxy)-N-phenylacetamide | C₁₅H₁₃NO₃ | 255.08 | 255 [M⁺] arkat-usa.org |
| 2-(4-Formylphenoxy)-N-p-tolylacetamide | C₁₆H₁₅NO₃ | 269.10 | 269 [M⁺] arkat-usa.org |
| N-(4-Chlorophenyl)-2-(4-formylphenoxy)acetamide | C₁₅H₁₂ClNO₃ | 289.05 | 289 [M⁺] arkat-usa.org |
| 2-phenoxy-N-phenylacetamide | C₁₄H₁₃NO₂ | 227.09 | 227 [M⁺] orientjchem.org |
| (E)-N-(2-Fluorophenyl)-2-(4-((2-isonicotinoylhydrazono)methyl)phenoxy)acetamide | C₂₁H₁₇FN₄O₃ | 392.13 | Not explicitly provided in the search results. |
Elemental Analysis (CHN Analysis)
Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition.
For instance, the elemental analysis of 2-(4-formylphenoxy)-N-phenylacetamide (C₁₅H₁₃NO₃) yielded C, 70.42%; H, 5.05%; N, 5.41%, which is in close agreement with the calculated values of C, 70.58%; H, 5.13%; N, 5.49%. arkat-usa.org Similarly, for N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide (C₁₅H₁₂ClNO₃), the found values were C, 61.99%; H, 4.09%; N, 4.67%, compared to the calculated values of C, 62.19%; H, 4.17%; N, 4.83%. arkat-usa.org This level of agreement confirms the successful synthesis and purity of the target compounds. arkat-usa.orgrsc.orgnih.gov
Interactive Data Table: Elemental Analysis Data for this compound and Related Compounds
| Compound | Molecular Formula | Calculated (%) | Found (%) |
| 2-(4-Formylphenoxy)-N-phenylacetamide | C₁₅H₁₃NO₃ | C, 70.58; H, 5.13; N, 5.49 arkat-usa.org | C, 70.42; H, 5.05; N, 5.41 arkat-usa.org |
| N-(4-Chlorophenyl)-2-(4-formylphenoxy)acetamide | C₁₅H₁₂ClNO₃ | C, 62.19; H, 4.17; N, 4.83 arkat-usa.org | C, 61.99; H, 4.09; N, 4.67 arkat-usa.org |
| 2-(4-Formylphenoxy)-N-(p-tolyl)acetamide | C₁₆H₁₅NO₃ | C, 71.36; H, 5.61; N, 5.20 arkat-usa.org | Not explicitly provided in the search results. |
| 2-phenoxy-N-phenylacetamide | C₁₄H₁₃NO₂ | C, 73.99; H, 5.77; N, 6.16 orientjchem.org | C, 70.14; H, 5.36; N, 5.67 orientjchem.org |
| (E)-N-(2-Fluorophenyl)-2-(4-((2-isonicotinoylhydrazono)methyl)phenoxy)acetamide | C₂₁H₁₇FN₄O₃ | C, 64.28; H, 4.37; N, 14.28 rsc.org | C, 64.36; H, 4.46; N, 14.37 rsc.org |
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of the synthesized compounds. rsc.orgnih.gov In the synthesis of 2-(substituted phenoxy) acetamide (B32628) derivatives, TLC is employed using silica (B1680970) gel G as the stationary phase. nih.gov The choice of mobile phase, such as a mixture of n-hexane and ethyl acetate (B1210297) (1:1), allows for the separation of the product from the starting materials and any byproducts. nih.gov The separated spots on the TLC plate are typically visualized under UV light or by exposure to iodine vapor. rsc.orgnih.gov The completion of the reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. nih.gov
The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions and can be used for identification purposes. While specific Rf values for this compound were not detailed in the provided search results, the use of TLC is a standard and crucial step in its synthesis and purification.
Column Chromatography
Column chromatography is a cornerstone technique in the purification and isolation of N-aryl-2-phenoxyacetamide derivatives from reaction mixtures. This chromatographic method is extensively utilized post-synthesis to separate the desired compound from unreacted starting materials, byproducts, and other impurities, ensuring the high purity of the final product. The principle of separation is based on the differential adsorption of the components of a mixture onto a solid stationary phase, typically silica gel, and their subsequent elution with a liquid mobile phase.
The selection of the mobile phase, a solvent or a mixture of solvents, is critical for achieving effective separation. The polarity of the mobile phase is carefully optimized to control the rate at which different compounds travel through the column. For phenoxyacetamide derivatives, various solvent systems have been successfully employed.
Detailed research findings from studies on related N-substituted phenoxyacetamides demonstrate the common application and typical parameters for column chromatography in this class of compounds. For instance, in the synthesis of various 2-(substituted phenoxy)acetamide derivatives, column chromatography with a mobile phase of n-hexane and ethyl acetate is frequently reported. nih.gov The ratio of these solvents is adjusted to achieve optimal separation.
Here are some examples of solvent systems used in the column chromatographic purification of related phenoxyacetamide compounds:
| Mobile Phase Composition | Compound Type | Reference |
| n-hexane : ethyl acetate (1:1) | N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives | nih.gov |
| n-hexane : ethyl acetate (2:1) | 2-(2,4-dichlorophenoxy)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone and related compounds | dergipark.org.tr |
| n-Heptane : Ethyl acetate (20-40%) | Substituted-2-phenoxypropanoic acid amides | biorxiv.org |
| Hexane (B92381) / Ethyl acetate | 2-(4-formylphenoxy)-N-phenylacetamide and related compounds | rsc.org |
| Hexane / Ethyl acetate (5:1 v/v) | N-phenyl-2-carvacroxyacetamides | researchgate.net |
The progress of the separation is often monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the pure compound. rsc.orgnih.gov For visualization of the separated compounds on TLC plates, methods such as using iodine vapors are employed. nih.gov After collection, the fractions containing the purified product are combined, and the solvent is evaporated to yield the pure N-aryl-2-phenoxyacetamide derivative. The purity is then often confirmed by other analytical techniques such as melting point determination, and spectroscopic methods like NMR and mass spectrometry. rsc.org
While specific column chromatography conditions for this compound are not detailed in the surveyed literature, the established protocols for structurally similar compounds provide a strong basis for its purification. The general procedure involves dissolving the crude product in a minimum amount of a suitable solvent and loading it onto a silica gel column. The column is then eluted with an appropriate solvent system, likely a gradient or isocratic mixture of a non-polar solvent like hexane or heptane (B126788) and a more polar solvent such as ethyl acetate. The fractions are collected and analyzed to isolate the pure this compound.
Structure Activity Relationship Sar Studies of N Ethyl 2 Phenoxy N Phenylacetamide and Its Derivatives
Impact of Substituents on Biological Activity Profiles
The biological activity of N-ethyl-2-phenoxy-N-phenylacetamide derivatives is significantly modulated by the nature and position of substituents on the phenoxy and N-phenyl rings.
Role of Halogens on Aromatic Rings
The introduction of halogen atoms to the aromatic rings of phenoxyacetamide derivatives has been a common strategy to enhance biological activity. Studies have shown that halogenated derivatives frequently exhibit potent anticancer, anti-inflammatory, antibacterial, and cholinesterase inhibitory activities. ijpacr.comnih.govfrontiersin.org
For instance, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives demonstrated that compounds bearing halogens on the aromatic ring showed favorable anticancer and anti-inflammatory properties. ijpacr.comnih.gov Specifically, the presence of a chloro group on the phenyl ring attached to the acetamide (B32628) nitrogen was a key feature in a highly active compound. ijpacr.comnih.gov In the context of cholinesterase inhibition, a derivative with a 2,4-dichloro-substituted phenoxy ring was noted for its activity. acs.org Further research into N-benzylpyridinium analogues highlighted that a chlorine atom at the 2-position of the N-benzyl moiety significantly enhanced acetylcholinesterase (AChE) inhibition. researchgate.net
The antibacterial efficacy is also influenced by halogens. A series of 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide derivatives showed that compounds with halogen substituents (such as 4-F, 2-Cl, 4-Cl, 2,4-diCl) on the phenoxy ring displayed excellent activity against Xanthomonas oryzae pv. oryzae (Xoo). crpsonline.com Similarly, other studies have confirmed that halogenated moieties are often the most effective antimicrobial agents within a series of N-phenylacetamide derivatives. frontiersin.org The antitubercular activity has also been explored, with 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives showing promise. nih.gov
Table 1: Biological Activity of Halogenated N-phenylacetamide Derivatives
| Compound ID | Substituents | Biological Activity | Reference |
|---|---|---|---|
| 3c | 4-chlorophenyl on N, 4-nitrophenoxy | Anticancer, Anti-inflammatory, Analgesic | ijpacr.comnih.gov |
| Comp 1 | 2,4-dichlorophenoxy | Cholinesterase Inhibition | acs.org |
| 8b | 4-fluorophenoxy | Antibacterial (Xoo) | crpsonline.com |
| 8g | 4-chlorophenoxy | Antibacterial (Xoo) | crpsonline.com |
| 3m | 3-fluoro-4-nitrophenoxy, 2-nitrophenyl on N | Antitubercular | nih.gov |
Influence of Nitro Groups
The incorporation of nitro groups has been shown to be a critical determinant of the biological activity in phenoxyacetamide scaffolds. The position of the nitro group can drastically alter the efficacy of the compound.
A notable example is the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, which was identified as a potent derivative with anticancer, anti-inflammatory, and analgesic activities. ijpacr.comnih.gov This highlights the synergistic effect of a nitro group on the phenoxy ring in conjunction with a halogen on the N-phenyl moiety.
In the pursuit of new antitubercular agents, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and evaluated. nih.govsemanticscholar.org The study revealed that the placement of the nitro group was crucial. A derivative with a nitro group at the ortho-position of the N-phenyl ring (compound 3m ) exhibited the most potent activity against M. tuberculosis H37Rv. nih.govsemanticscholar.org Conversely, derivatives with the nitro group at the meta-position showed significantly lower inhibitory effects. nih.gov This underscores the stringent structural requirements for potent activity. Research has also pointed out that the combination of a chlorine atom and a nitro group on the N-phenylacetamide moiety can lead to significant inhibitory potency against certain kinases. mdpi.com
Table 2: Influence of Nitro Group Position on Antitubercular Activity
| Compound ID | Nitro Group Position (on N-phenyl ring) | MIC against M. tuberculosis H37Rv (µg/mL) | Reference |
|---|---|---|---|
| 3m | ortho-nitro | 4 | nih.govsemanticscholar.org |
| 3e | meta-nitro | 64 | nih.gov |
| 3p | meta-nitro | 64 | nih.gov |
Effects of Electron-Releasing Groups (e.g., Methyl, Methoxy)
Electron-releasing groups (ERGs) such as methyl (-CH₃) and methoxy (B1213986) (-OCH₃) have been shown to modulate the biological activity of this compound derivatives, although their effects can vary depending on the biological target.
In studies on fungicidal agents, the introduction of methyl, ethyl, or methoxy groups to the benzylidene moiety of related acetamide structures resulted in an increase in fungicidal activity. For cholinesterase inhibition, a methoxy group on the N-benzyl moiety was found to increase anti-AChE activity. researchgate.net Furthermore, certain N-(methoxyphenyl)acetamide derivatives have demonstrated remarkable anti-cancer activity against various cell lines.
The antimicrobial properties are also influenced by ERGs. For example, a study on N-(2-dimethylaminoethyl)-N-((un)substituted phenyl-2-(4-methyl/methoxy-phenoxymethyl)benzamides found that these compounds possessed antimicrobial and anti-biofilm activities. frontiersin.org The study of structure-activity relationships has indicated that electron-donating groups on the aromatic ring can increase antimicrobial activity. frontiersin.org
Table 3: Examples of Bioactive Derivatives with Electron-Releasing Groups
| Derivative Class | Electron-Releasing Group | Biological Activity | Reference |
|---|---|---|---|
| Benzylidene acetamides | Methyl, Methoxy | Fungicidal | |
| N-benzylpyridinium salts | Methoxy | Anti-AChE | researchgate.net |
| Quinazoline-sulfonylaetamides | Methoxy | Anticancer |
Significance of the N-Benzyl Moiety in Cholinesterase Inhibition
The N-benzyl group is a critical structural motif in the design of cholinesterase inhibitors. acs.org Its presence is a recurring feature in many potent inhibitors, acting as a key component that can be modified to fine-tune activity and selectivity.
Numerous studies have leveraged the N-benzyl moiety to mimic the structure of the well-known Alzheimer's drug, donepezil. researchgate.netmdpi.com Research on N-benzylpyridinium salts has shown that substituents on the benzyl (B1604629) group have a profound impact on anti-acetylcholinesterase (AChE) activity. For example, introducing substituents at the 2-, 3-, and 4-positions of the benzyl ring influenced both potency and selectivity. researchgate.net Specifically, a chlorine atom at the 2-position of the N-benzyl group was found to be highly effective in increasing AChE inhibition. researchgate.net
The N-benzyl group is not only important for direct interaction with the enzyme but also plays a role in guiding the molecule to the correct binding site. Molecular modeling studies of various heterocyclic scaffolds have revealed that the N-benzyl moiety often interacts with key amino acid residues in the active site of cholinesterases. For instance, in one study, the N-benzyl group of a triazole-acetamide hybrid was shown to engage in interactions within the enzyme's active site.
Pharmacophore Elucidation for Target Interactions
Pharmacophore modeling is a crucial tool for understanding the key structural features required for a molecule to interact with a specific biological target. For N-phenylacetamide derivatives, pharmacophore models have been developed to explain their activity against various targets.
A pharmacophore for N-phenylacetamide derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro) was identified, mimicking the binding of the known inhibitor baicalein. The common features identified included four hydrogen bond acceptors (HBA) and one hydrophobic (H) feature. The best-scoring ligand in the study possessed an additional hydrophobic feature, suggesting that enhanced hydrophobic interactions could improve binding affinity.
In another study focusing on Formyl Peptide Receptor (FPR) agonists, derivatives based on a 2-(benzimidazol-2-ylsulfanyl)-N-phenylacetamide scaffold were used to develop pharmacophore models. These models helped to identify the unique chemical features necessary for agonist activity at these receptors. The development of such models is instrumental in guiding the design of new, more potent, and selective ligands. The general approach often involves identifying common structural motifs, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, that are essential for biological activity.
Conformational Analysis and Bioactivity Correlation
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis, often coupled with molecular docking, provides insights into how this compound derivatives adopt specific shapes to bind effectively to their biological targets.
Quantitative Structure-Activity Relationship (QSAR) studies on 2-phenoxy-N-phenylacetamide derivatives have utilized the alignment of biologically active conformations to understand their inhibitory activity against targets like Hypoxia-Inducible Factor-1 (HIF-1). ijpacr.com These studies use the superimposed structures to calculate molecular fields (steric and electrostatic) and correlate them with biological activity, revealing that the 3D shape and electronic properties are key to efficacy. ijpacr.com
Molecular docking studies have further elucidated the correlation between conformation and bioactivity. For instance, the binding conformation of N-phenylacetamide derivatives within the active site of enzymes like HCV serine protease and human tyrosinase (hTYR) has been analyzed. acs.org These analyses show that the molecules adopt specific poses to engage in crucial interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the enzyme's active site. acs.org The acetamide group, for example, is often involved in forming hydrogen bonds that anchor the molecule within the binding pocket. The stability of these binding conformations, often assessed through molecular dynamics simulations, is a strong indicator of the compound's potential as an inhibitor. The ability of the phenoxy and N-phenyl rings to orient themselves optimally within the binding site is a critical factor for achieving high potency.
Mechanistic Investigations of N Ethyl 2 Phenoxy N Phenylacetamide S Biological Activities Excluding Clinical Human Data
Anticancer and Antiproliferative Mechanisms
The anticancer and antiproliferative properties of phenoxyacetamide derivatives are attributed to several distinct but interconnected mechanisms. These include the ability to counteract multidrug resistance in cancer cells, modulate key inflammatory pathways that contribute to tumor growth, and interact with proteins that regulate cell death and survival.
P-glycoprotein (Pgp) is a transmembrane efflux pump that is overexpressed in many cancer cells, leading to multidrug resistance (MDR) by actively transporting a wide range of chemotherapeutic drugs out of the cell. koreascience.kr The inhibition of Pgp is a key strategy to overcome MDR and enhance the efficacy of anticancer treatments.
Compounds with a 2-phenoxy-N-phenylacetamide core have been identified as potent inhibitors of P-glycoprotein. nih.govresearchgate.net Research on a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives indicates their potential to inhibit Pgp efflux transporters, which could be highly beneficial in treating multidrug-resistant cancer cell strains. nih.govresearchgate.net These compounds have been reported to be less toxic and more effective than other potent P-gp inhibitors, such as certain coumarin (B35378) analogues. nih.gov
However, predictive studies have yielded mixed results. An in silico analysis of various acetanilide (B955) derivatives, including the parent compound 2-phenoxy-N-phenylacetamide, suggested they were non-inhibitors of P-gp. orientjchem.org Conversely, a different computational study on 2-[4-chloro-2-(phenylcarbonyl)phenoxy]-N-phenylacetamide predicted it to be an inhibitor of P-glycoprotein inhibitor I, but not P-glycoprotein inhibitor II. drugbank.comdrugbank.com These differing predictions underscore that Pgp inhibition is highly dependent on the specific substitutions on the phenoxyacetamide scaffold.
The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are crucial mediators of the arachidonic acid cascade, which produces prostaglandins (B1171923) and leukotrienes—bioactive lipids involved in inflammation and cancer progression. orientjchem.orgsciety.org The dual inhibition of both COX and LOX pathways is a therapeutic strategy to suppress malignant cell growth and inflammation. nih.govnih.gov
The 2-phenoxy-N-phenylacetamide core structure is a recognized scaffold for the development of COX and LOX inhibitors. Several studies have focused on synthesizing and evaluating phenoxyacetamide derivatives for their potential to suppress these pathways. nih.govresearchgate.net For instance, the anti-inflammatory action of 2-Phenoxy-2-phenylacetamide has been attributed to its ability to suppress pro-inflammatory pathways like COX/LOX. While the direct action of N-ethyl-2-phenoxy-N-phenylacetamide on these enzymes requires more specific investigation, the broader class of phenoxyacetamides is actively being explored for this dual inhibitory activity. nih.gov
The tumor suppressor protein p53 and the anti-apoptotic protein Bcl-2 are critical regulators of apoptosis (programmed cell death). oncotarget.comnih.gov In many cancers, p53 is mutated or inactivated, while Bcl-2 is overexpressed, leading to uncontrolled cell survival. oncotarget.com Targeting the interaction between these proteins is a promising strategy for cancer therapy.
While direct studies on this compound are lacking, research on more complex derivatives has demonstrated significant interactions with these targets. For example, a novel chalcone (B49325) incorporating a 2-phenoxy-N-arylacetamide moiety, compound 5c , was shown to induce apoptosis in cancer cells by activating pro-apoptotic proteins like p53 and Bax, while deactivating the anti-apoptotic protein Bcl-2. nih.govresearchgate.net Similarly, other studies on phenoxyacetamide derivatives have confirmed their ability to upregulate p53 and downregulate Bcl-2, promoting apoptosis in cancer cell lines. nih.govresearchgate.net
Molecular docking studies have provided further insight into these interactions. The chalcone derivative 5c exhibited strong binding energies with both a p53 cancer mutant and Bcl-2, supporting the experimental findings. nih.govresearchgate.net These results suggest that the phenoxyacetamide scaffold can be chemically modified to effectively target key apoptosis-regulating proteins.
Table 1: Molecular Docking Binding Energies of Chalcone Derivative 5c This table is interactive. You can sort and filter the data.
| Compound | Target Protein | Binding Energy (Kcal/mole) |
|---|---|---|
| 5c | P53 cancer mutant Y220C | -22.8 |
| Standard Ligand | P53 cancer mutant Y220C | -15.8 |
| 5c | Bcl2 | -24.2 |
| Standard Ligand | Bcl2 | -21.83 |
Data sourced from a study on chalcones incorporating 2-phenoxy-N-arylacetamide moieties. researchgate.net
Anti-inflammatory and Analgesic Mechanisms
The anti-inflammatory and analgesic effects of phenoxyacetamide derivatives are primarily linked to their ability to inhibit enzymes and mediators that drive inflammatory responses and pain signaling.
The COX-2 enzyme is a primary target for anti-inflammatory drugs because it is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and swelling. orientjchem.orgnih.gov Selective inhibition of COX-2 over COX-1 is desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com
The 2-phenoxy-N-phenylacetamide core is a key feature in many compounds designed as selective COX-2 inhibitors. Numerous studies have synthesized and evaluated phenoxyacetic acid and phenoxyacetamide derivatives, demonstrating their potent inhibitory activity against the COX-2 enzyme. mdpi.comarchivepp.com For instance, a series of phenoxyacetic acid derivatives displayed IC₅₀ values for COX-2 inhibition in the low micromolar to nanomolar range. mdpi.com Molecular docking studies have further confirmed that these compounds fit well into the active site of the COX-2 enzyme. orientjchem.org A study on chalcone derivatives of 2-phenoxy-N-arylacetamide also confirmed their ability to inhibit COX-2 gene expression. researchgate.netdntb.gov.ua
Table 2: COX-2 Inhibitory Activity of Selected Phenoxyacetic Acid Derivatives This table is interactive. You can sort and filter the data.
| Compound | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |
|---|---|---|
| 5c | 0.08 | 111.53 |
| 5d | 0.06 | 133.34 |
| 5f | 0.07 | 121.43 |
| 7b | 0.09 | - |
| 10c | 0.08 | - |
| 10d | 0.07 | - |
| 10e | 0.06 | - |
| 10f | 0.09 | - |
| Celecoxib (Standard) | 0.05 | 298.6 |
Data from a study on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors. mdpi.com
Interleukin-6 (IL-6) is a pro-inflammatory cytokine that plays a significant role in the tumor microenvironment, promoting tumorigenesis by regulating apoptosis, proliferation, and angiogenesis. ggu.ac.in High levels of IL-6 are associated with the link between chronic inflammation and cancer. bohrium.com
Derivatives of phenoxyacetamide have shown the ability to modulate the levels of IL-6. A study involving chalcones with a 2-phenoxy-N-arylacetamide structure found that a lead compound deactivated IL-6 in cancer cells and inhibited its gene expression. researchgate.netdntb.gov.ua In another study, thymol-derived phenoxy acetamide (B32628) derivatives significantly reduced serum levels of IL-6 in an in vivo model. nih.gov These findings indicate that the phenoxyacetamide structure can be a valuable template for developing agents that can control inflammation by targeting key cytokines like IL-6.
Antimicrobial Mechanisms of this compound and its Derivatives
The therapeutic potential of the this compound scaffold has been extensively explored, revealing a broad spectrum of antimicrobial activities. These investigations, detailed below, have unveiled its efficacy against various pathogens, including mycobacteria, gram-positive and gram-negative bacteria, viruses, parasites, and nematodes.
Antimycobacterial Activity
Derivatives of 2-phenoxy-N-phenylacetamide have demonstrated notable potential as antitubercular agents. A novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. The majority of these derivatives exhibited moderate to potent activity, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 μg/mL. nih.govresearchgate.net
Notably, the derivative 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide (3m) emerged as the most potent compound in the series. It displayed a MIC value of 4 μg/mL against both the standard H37Rv strain and a rifampin-resistant strain of M. tuberculosis. nih.gov In contrast, derivatives with a nitro group at the meta-position of the aniline (B41778) ring, such as compounds 3e and 3p , showed significantly lower inhibitory effects, with MIC values of 64 μg/mL. nih.gov These findings underscore the importance of the substitution pattern on the N-phenyl ring for antimycobacterial efficacy. The 2-phenoxy-N-phenylacetamide core is considered a promising scaffold for the development of new and affordable antitubercular drugs through structural modifications. nih.govresearchgate.net
Antibacterial Action against Gram-Positive and Gram-Negative Strains
The N-phenylacetamide scaffold has been a focal point in the development of novel antibacterial agents with activity against a wide array of both Gram-positive and Gram-negative bacteria. acs.org
In one study, a series of bis-thiazoles linked to quinoxaline (B1680401) or thienothiophene via a 2-phenoxy-N-arylacetamide moiety were synthesized and tested against four bacterial strains. acs.org The results, summarized in the table below, highlight the potential of these hybrid molecules.
| Bacterial Strain | Compound | Inhibition Zone (mm) | Standard Antibiotic | Inhibition Zone (mm) |
| Staphylococcus aureus (Gram-positive) | 12a | 12 | Tobramycin | 12 |
| Staphylococcus aureus (Gram-positive) | 8a | 11 | Tobramycin | 12 |
| Staphylococcus aureus (Gram-positive) | 12b | 11 | Tobramycin | 12 |
| Bacillus subtilis (Gram-positive) | 12b | - | - | - |
| Escherichia coli (Gram-negative) | 8b | 10 | Tobramycin | 13 |
| Escherichia coli (Gram-negative) | 8b | 10 | Ofloxacin | 17 |
| Pseudomonas aeruginosa (Gram-negative) | All tested | No activity | - | - |
Further investigation into the most effective compound against B. subtilis, compound 12b , revealed a Minimum Inhibitory Concentration (MIC) of 20 mg/mL. acs.org Another study focusing on 1,3,4a,9-tetraza-4H-fluoren-2-amines incorporating a phenoxy-N-arylacetamide moiety also demonstrated promising results against S. aureus. Compound 12b from this series showed an inhibition zone of 16 ± 0.7 mm, surpassing the standard, Gentamycin (15 ± 0 mm), and had a MIC value of 78.1 µg/mL. nih.govscilit.com
Additionally, new N-(2-dimethylaminoethyl)-N-((un)substituted phenyl-2-(4-methyl/methoxy-phenoxymethyl)benzamide hydrochlorides were found to be more effective against Gram-positive bacteria and fungal strains than Gram-negative strains, with compounds bearing halogenated moieties proving to be the most efficient. farmaciajournal.com
Antiviral Effects (e.g., against SARS-CoV-2)
The emergence of the COVID-19 pandemic spurred extensive research into antiviral compounds, and derivatives of N-phenyl-2-phenoxyacetamide have been identified as having potential activity against SARS-CoV-2. researchgate.netnih.gov
Screening of compound libraries has revealed several promising candidates. For instance, in a high-throughput screening of known drugs, bioactive molecules, and natural products, 13 inhibitors of the SARS-CoV-2 main protease (Mpro) were identified with IC50 values ranging from 0.2 μM to 23 μM. plos.org Another study that tested 20 FDA-approved drugs previously found to inhibit SARS-CoV and MERS-CoV discovered that 17 of them also inhibited SARS-CoV-2, with many exhibiting IC50 values below 10 μM. biorxiv.org
Furthermore, a study on phenylpyrazolone-1,2,3-triazole hybrids, which can be considered related structures, showed potent cellular anti-COVID-19 activity, inhibiting viral replication by more than 50%. nih.gov Specifically, compounds 6h , 6i , and 6q were the most active against the viral protease, with IC50 values of 5.08, 3.16, and 7.55 μM, respectively. nih.gov Another study on N1,N3-disubstituted uracil (B121893) derivatives demonstrated antiviral effects against SARS-CoV-2 variants, with IC50 values ranging from 7.92 μM to 28.21 μM. nih.gov
Antiparasitic and Antileishmanial Activities
The N-phenyl-2-phenoxyacetamide scaffold has also been investigated for its potential against parasitic diseases, particularly leishmaniasis. nih.gov
A study focused on the synthesis and evaluation of N-phenyl-2-phenoxyacetamides derived from carvacrol (B1668589) revealed significant antileishmanial activity. researchgate.net Ten novel molecules were synthesized and tested for their cytotoxicity and antileishmanial effects. All ten compounds showed low or no toxicity at the tested concentrations. researchgate.net
The following table summarizes the antileishmanial activity of two promising compounds against Leishmania braziliensis:
| Compound | Activity |
| Compound 5 | Demonstrated significant antileishmanial activity, outperforming the untreated control and the precursor carvacroxyacetic acid. |
| Compound 7 | Showed significant antileishmanial activity, outperforming the untreated control and the precursor carvacroxyacetic acid. |
These findings highlight the potential of these carvacrol-derived compounds and underscore the importance of further research to understand their mechanisms of action. researchgate.net Other studies on quinoline-based derivatives have also shown promising antileishmanial activity, with some compounds exhibiting low IC50 values against Leishmania mexicana promastigotes. mdpi.com
Nematicidal Activity
Research has indicated that derivatives of phenoxyacetamide possess nematicidal properties, offering a potential avenue for the control of plant-parasitic nematodes. Studies have specifically investigated their effects on the root-knot nematode, Meloidogyne incognita. nih.govird.frresearchgate.net
One study exploring the nematicidal activity of various phenolic derivatives found that the substitution pattern on the phenolic ring was crucial for activity. nih.gov For example, p-nitrophenol showed the highest nematicidal activity with an EC50 of approximately 0.70 ± 0.64 μg/ml after one day of immersion. nih.gov While not this compound itself, these findings on related phenolic structures suggest the potential of the phenoxy group in conferring nematicidal properties.
Another study reported that a fermentation filtrate of Aspergillus japonicus ZW1, which contained 1,5-Dimethyl Citrate hydrochloride ester, exhibited significant nematicidal activity against M. incognita, causing 100% mortality of second-stage juveniles after 24 hours of exposure at a 5% concentration. mdpi.com This highlights the potential of naturally derived compounds with related functionalities.
Enzyme Inhibition Studies
Derivatives of N-phenylacetamide have been identified as potent inhibitors of various enzymes, with a particular focus on α-glucosidase, an enzyme involved in carbohydrate metabolism.
A number of studies have explored the synthesis and in vitro evaluation of N-phenylacetamide derivatives as α-glucosidase inhibitors. One such study on new bis-4-hydroxycoumarin-based phenoxy-1,2,3-triazole-N-phenylacetamide derivatives revealed high inhibitory effects against α-glucosidase, with IC50 values ranging from 6.0 ± 0.2 to 85.4 ± 2.3 µM, significantly more potent than the standard drug acarbose (B1664774) (IC50 = 750.0 ± 0.6 µM). nih.gov The 2,4-dichloro-N-phenylacetamide derivative 5i was identified as the most potent, with an inhibition effect approximately 125-fold greater than acarbose. nih.gov
Another investigation into indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide hybrids also demonstrated significant α-glucosidase inhibitory activity. dntb.gov.ua The compound (E)-2-(4-((4-((2-(1H-indole-2-carbonyl)hydrazono)methyl) phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-methoxyphenyl)acetamide (11d) was found to be a potent inhibitor. dntb.gov.ua
The table below presents the α-glucosidase inhibitory activity of selected N-phenylacetamide derivatives from various studies.
| Compound Series | Most Potent Compound | IC50 (µM) | Standard (Acarbose) IC50 (µM) |
| Bis-4-hydroxycoumarin-phenoxy-1,2,3-triazole-N-phenylacetamides | 2,4-dichloro derivative 5i | 6.0 ± 0.2 | 750.0 ± 0.6 |
| Paracetamol-based derivatives | Compound 11 | 27.54 ± 0.16 | 873.34 ± 1.67 |
| Phenoxy-biscoumarin–N-phenylacetamide hybrids | 2-(4-(bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)phenoxy)-N-(4-bromophenyl)acetamide 7f | 41.73 ± 0.38 | 750.0 ± 10.0 |
These studies consistently demonstrate that the N-phenylacetamide scaffold is a versatile platform for designing potent enzyme inhibitors, with the nature and position of substituents on the phenyl ring playing a critical role in determining the inhibitory activity. nih.gov
Cholinesterase Inhibitory Potential (Acetylcholinesterase and Butyrylcholinesterase)
Derivatives of 2-phenoxy-N-substituted-acetamide have been synthesized and evaluated for their ability to inhibit cholinesterase enzymes. dergipark.org.tr In one study, four such derivatives demonstrated moderate activity, with results comparable to the drug rivastigmine, particularly against acetylcholinesterase (AChE). dergipark.org.tr The compounds, however, showed no significant activity against butyrylcholinesterase (BChE), suggesting a degree of selectivity for AChE. dergipark.org.tr The N-benzyl moiety is considered an important scaffold in the design of many cholinesterase inhibitors. dergipark.org.tr
Further research into O-substituted derivatives of 1-[(3, 5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, which share a related structural motif, also revealed promising BChE inhibitory activity. who.int Specifically, derivatives containing N-(2,3-dimethyl)phenylacetamide, N-(3-hydroxy)phenylacetamide, and N-(2-hydroxy)phenylacetamide moieties were identified as effective inhibitors of BChE. who.int
The inhibition of both AChE and BChE is a key therapeutic strategy for managing neurological conditions like Alzheimer's disease. nih.gov AChE is the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in a healthy brain, while BChE plays a more supportive role. nih.gov However, in Alzheimer's disease, AChE activity may decrease while BChE activity increases, making the inhibition of both enzymes a valuable therapeutic approach. nih.gov
Interactive Table: Cholinesterase Inhibitory Activity of Related Compounds
| Compound Type | Target Enzyme | Activity | Reference |
|---|---|---|---|
| 2-phenoxy-N-substituted-acetamide derivatives | Acetylcholinesterase (AChE) | Moderate, comparable to rivastigmine | dergipark.org.tr |
| 2-phenoxy-N-substituted-acetamide derivatives | Butyrylcholinesterase (BChE) | No significant activity | dergipark.org.tr |
Bacterial Dihydrofolate Reductase (DHFR) and Tyrosyl-tRNA Synthetase (TyrRS) Inhibition
Research has explored the potential of N-phenylacetamide derivatives as inhibitors of bacterial enzymes, which is crucial for developing new antibacterial agents. acs.org Molecular docking studies have been conducted to investigate the interaction of these compounds with bacterial proteins like dihydrofolate reductase (DHFR) and tyrosyl-tRNA synthetase (TyrRS). acs.org
DHFR is a critical enzyme in the synthesis of tetrahydrofolate, a vital component for the production of thymidylate and purine (B94841) nucleotides. nih.govnih.gov Inhibiting DHFR is lethal to bacterial cells. nih.gov Some bacteria have developed resistance to common DHFR inhibitors like trimethoprim (B1683648) by acquiring plasmid-encoded DHFR variants. nih.gov
Tyrosyl-tRNA synthetase (TyrRS) is another essential enzyme involved in protein synthesis, making it a promising target for new antibiotics. nih.gov The inhibitory action of certain phenoxy-N-arylacetamide derivatives against S. aureus is thought to be due to their effect on bacterial TyrRS and MurG. nih.gov
Cholecystokinin-B Receptor Antagonism
Phenoxyacetic acid derivatives have been synthesized and evaluated as antagonists for gastrin/cholecystokinin (CCK) receptors. nih.gov The CCK-B receptor, primarily found in the central nervous system, is involved in processes like anxiety and pain perception. wikipedia.org Antagonists of this receptor are being investigated for their potential therapeutic applications. wikipedia.org
One study focused on creating novel phenoxyacetic acid derivatives and found that a specific compound, N-methyl-N-phenyl-2-[2-[N-(N-methyl-N-phenyl-carbamoylmethyl)-N-[2-[3-(3-methylphenyl)ureido]acetyl]amino]phenoxy]acetamide, demonstrated high affinity for gastrin/CCK-B receptors with high selectivity over CCK-A receptors. nih.gov Further research aimed at improving the biological properties of these antagonists led to the synthesis of derivatives with various alkyl chains, some of which showed a significant increase in receptor binding affinity. nih.gov
Anti-urease Activity
Derivatives of (thio)barbituric phenoxy-N-phenylacetamide have been designed and synthesized as potent urease inhibitors. acs.orgresearchgate.net Urease is a metalloenzyme that catalyzes the hydrolysis of urea (B33335) and is a significant virulence factor for certain microorganisms, including Helicobacter pylori. researchgate.netnih.govmdpi.com Inhibition of this enzyme is a key strategy for treating infections caused by such bacteria. nih.gov
In one study, a series of (thio)barbituric-phenoxy-N-phenylacetamide derivatives exhibited excellent urease inhibitory activity, with IC50 values significantly lower than the standard inhibitor, thiourea. acs.orgresearchgate.net The most potent compound in this series was a barbiturate-based derivative with a 2,3-dichloro moiety on the terminal phenyl ring. acs.org The presence of a 4-chloro substituent was also found to be favorable for activity, while alterations to 4-ethyl or 2-methyl-4-nitro substituents reduced the inhibitory effect. acs.org
Metabolic and Signaling Pathway Modulation
Hypoglycemic Activity via 2,4-thiazolidinedione (B21345) Moiety
Novel 2,4-thiazolidinedione derivatives incorporating a phenoxy-N-phenylacetamide structure have been synthesized and shown to possess significant hypoglycemic activity. primescholars.comresearchgate.netprimescholars.com The 2,4-thiazolidinedione moiety is a key feature of the "glitazone" class of antidiabetic drugs, which act as insulin (B600854) sensitizers. researchgate.netprimescholars.com These compounds are ligands for peroxisome proliferator-activated receptor-γ (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. researchgate.netprimescholars.com
Derivatives of 2-{4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(substituted phenyl)acetamide have demonstrated notable hypoglycemic effects in animal models. primescholars.comresearchgate.net The design of these molecules often involves modifications to the hydrophobic tail, such as the inclusion of various aryl or heterocyclic groups, to enhance their hypoglycemic potential. primescholars.com
Hypolipidemic Activity and Lipid Profile Modulation
In addition to their hypoglycemic effects, some thiazolidinedione derivatives have also been shown to possess hypolipidemic activity, effectively reducing triglyceride levels. sci-hub.se For instance, certain synthesized compounds exhibited superior activity in reducing both plasma glucose and triglyceride levels compared to the established drug rosiglitazone. sci-hub.se Ferulic acid amides with an anilido substituent on the phenolic oxygen have also been investigated as PPARγ antagonists, demonstrating both antidiabetic and hypolipidemic effects. uniba.it
The mechanism of action for the hypolipidemic effects of some related compounds, such as N-phenylphthalimide derivatives, appears to involve multiple pathways, including the blockage of de novo lipid synthesis and the acceleration of lipid excretion. nih.gov
Computational and Theoretical Chemistry Studies on N Ethyl 2 Phenoxy N Phenylacetamide
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. Studies on various phenoxyacetamide derivatives have utilized molecular docking to predict binding affinities and identify key interactions with biological targets.
The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target. Lower binding energy values typically indicate a more stable and favorable interaction.
For example, in a study targeting the SARS-CoV-2 main protease (Mpro), a series of 2-phenoxyacetamide (B1293517) derivatives showed binding energies ranging from -6.83 to -7.20 kcal/mol. nih.gov Another investigation on phenoxyacetamide derivatives as DOT1L inhibitors identified a lead compound with a glide score of -12.281 and a calculated binding free energy of -303.9 +/- 16.5 kJ/mol. nih.gov Similarly, theoretical modeling of chalcones incorporating a 2-phenoxy-N-arylacetamide moiety against the cancer-related proteins P53 and Bcl2 showed strong binding energies of -22.8 and -24.2 Kcal/mole, respectively.
| Derivative Class/Target | Binding Affinity / Docking Score | Source |
| 2-Phenoxyacetamide derivatives / SARS-CoV-2 Mpro | -6.83 to -7.20 kcal/mol | nih.gov |
| Phenoxyacetamide derivative (L03) / DOT1L | -12.281 (Glide Score) | nih.gov |
| Chalcone (B49325) with 2-phenoxy-N-arylacetamide / P53 | -22.8 Kcal/mole | |
| Chalcone with 2-phenoxy-N-arylacetamide / Bcl2 | -24.2 Kcal/mole |
This table presents findings for various derivatives within the broader phenoxyacetamide class, not specifically for N-ethyl-2-phenoxy-N-phenylacetamide.
Molecular docking also reveals the specific amino acid residues within a protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. In a study of phenoxyacetamide derivatives targeting SARS-CoV-2 Mpro, common pharmacophore features identified were hydrogen bond acceptors and hydrophobic regions. nih.gov The docking poses showed that the arylamide phenyl ring and the phenoxy phenyl ring of the derivatives occupied different sub-pockets (S1, S1', S4) of the Mpro active site. nih.gov Docking studies of other derivatives against bacterial enzymes like dihydrofolate reductase (DHFR) and tyrosyl-tRNA synthetase (TyrRS) have also been performed to elucidate their potential mechanism of action as antibacterial agents. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.net These methods provide insights into molecular structure, stability, and reactivity by calculating parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netfrontiersin.org
The HOMO-LUMO energy gap is a crucial parameter, as a smaller gap often correlates with higher chemical reactivity and bioactivity. frontiersin.org DFT studies on various phenoxyacetamide derivatives have been employed to analyze their structural reactivity and electron transfer capabilities in relation to target receptors. researchgate.netnih.gov For instance, in an analysis of pyrazole (B372694) derivatives built on a 2-phenoxy-N-phenylacetamide core, DFT was used to optimize molecular geometries and calculate chemical reactivity parameters, suggesting that a lower HOMO-LUMO energy difference could lead to higher activity. frontiersin.org
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are crucial for assessing the stability of a ligand-receptor complex predicted by molecular docking. nih.govmdpi.com
By simulating the complex over a set period (e.g., nanoseconds), researchers can observe how the ligand's conformation changes and whether the key interactions with the protein are maintained. nih.govmdpi.com For example, MD simulations were performed on phenoxyacetamide derivatives identified as DOT1L inhibitors, confirming that the compounds could reach a stable equilibrium with the target protein. nih.gov These simulations are also used to refine binding free energy calculations through methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), providing a more accurate estimation of binding affinity than docking scores alone. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. ijpacr.comresearchgate.netcrpsonline.com
For derivatives of 2-phenoxy-N-phenylacetamide, 2D and 3D-QSAR models have been developed to predict their activity as Hypoxia-Inducible Factor-1 (HIF-1) inhibitors. ijpacr.comsigmaaldrich.com In one study, a 2D-QSAR model for HIF-1 inhibitors achieved a high correlation coefficient (r² = 0.9469), indicating a strong relationship between the selected molecular descriptors and the inhibitory activity. ijpacr.com The descriptors identified as significant in this model included SssNHE-index (an electrotopological state descriptor), slogp (a lipophilicity descriptor), and atom-type counts (T_O_N_1, T_2_Cl_1). ijpacr.com Such models provide valuable insights into the structural features that can be modified to enhance the desired biological activity. ijpacr.comcrpsonline.com
| QSAR Model Target | Model Type | Key Descriptors | Correlation (r²) | Source |
| HIF-1 Inhibitors | 2D-QSAR (MLR) | SssNHE-index, slogp, T_O_N_1, T_2_Cl_1 | 0.9469 | ijpacr.com |
| MAO-A Inhibitors | QSAR | HOMO energy, Molecular Weight, Beta Polarizability | 0.9033 | crpsonline.com |
This table summarizes QSAR models developed for derivatives of the 2-phenoxyacetamide scaffold.
Pharmacokinetic and Pharmacodynamic Predictions (In Silico)
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govfrontiersin.orgfrontiersin.org These predictions help to identify compounds with favorable drug-like properties early in the discovery process.
Studies on various phenoxyacetamide derivatives have shown that they generally possess favorable ADMET profiles. For example, an analysis of thymol-derived phenoxy acetamides predicted high gastrointestinal absorption and balanced lipophilicity. frontiersin.org Another study on newly designed pyrazole and benzofuran-based derivatives with a 2-phenoxy-N-phenylacetamide core reported high intestinal absorption rates (>91%) and strong permeability across the blood-brain barrier (BBB). frontiersin.org Furthermore, predictions for a series of 2-phenoxyacetamide derivatives designed as SARS-CoV-2 inhibitors indicated that they met the criteria for drug candidates with 84–88% efficiency based on a combination of drug-likeness, mutagenicity, toxicity, and ADMET predictions. nih.gov
| Derivative Class | Predicted Property | Finding | Source |
| Thymol-derived phenoxy acetamides | GI Absorption | High | frontiersin.org |
| Pyrazole-based phenoxyacetamides | Intestinal Absorption | >91% | frontiersin.org |
| Pyrazole-based phenoxyacetamides | BBB Permeability | Strong | frontiersin.org |
| 2-Phenoxyacetamide derivatives | Drug-likeness | 84-88% efficiency | nih.gov |
This table shows predicted pharmacokinetic properties for various classes of phenoxyacetamide derivatives.
Future Research Directions for N Ethyl 2 Phenoxy N Phenylacetamide
Design and Synthesis of Multi-Target Directed Ligands for Complex Diseases
The management of complex multifactorial diseases such as cancer, neurodegenerative disorders, and chronic inflammation often requires modulating multiple biological targets simultaneously. The core 2-phenoxy-N-phenylacetamide structure has been associated with a wide array of biological activities, including anticancer, anti-inflammatory, and analgesic properties. researchgate.netnih.gov This inherent promiscuity makes it an ideal starting point for the rational design of Multi-Target Directed Ligands (MTDLs).
Future research should focus on the strategic structural modification of N-ethyl-2-phenoxy-N-phenylacetamide to create novel derivatives capable of interacting with several key proteins or pathways involved in a specific complex disease. For instance, in cancer therapy, derivatives could be designed to concurrently inhibit enzymes crucial for tumor growth and angiogenesis. This approach aims to enhance therapeutic efficacy and potentially overcome drug resistance mechanisms that can arise from single-target therapies.
Table 1: Potential Therapeutic Targets for MTDLs based on the Phenoxy Acetamide (B32628) Scaffold
| Disease Area | Potential Target 1 | Potential Target 2 | Rationale for Co-targeting |
|---|---|---|---|
| Cancer | Carbonic Anhydrase IX | Matrix Metalloproteinases | Targeting tumor microenvironment pH and cell invasion/metastasis. nih.gov |
| Inflammation | Cyclooxygenase (COX) | 5-Lipoxygenase (LOX) | Dual inhibition can provide broader anti-inflammatory effects with potentially reduced gastrointestinal side effects. |
Exploration of Novel Heterocyclic Hybrids for Enhanced Bioactivity
Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is a powerful tool in drug discovery. nih.gov Future efforts should explore the synthesis of novel hybrid compounds by covalently linking the this compound moiety with various bioactive heterocyclic rings. Heterocycles such as thiazole, pyridine, triazole, and indole (B1671886) are privileged structures in medicinal chemistry, known to impart significant biological activity. mdpi.comnih.gov
The goal of creating such hybrids is to produce synergistic effects, where the resulting molecule possesses enhanced potency, a broader spectrum of activity, or an improved pharmacological profile compared to the individual components. For example, synthesizing a hybrid with a quinoline (B57606) moiety could combine the known properties of phenoxy acetamides with the antimalarial and cytotoxic potential of quinoline-based compounds. researchgate.net
Deepening the Understanding of Molecular Mechanisms via Advanced Biophysical Techniques
While initial screenings may identify biological activity, a deeper understanding of the molecular mechanism of action is crucial for rational drug development. Future research must move beyond preliminary assays and employ advanced biophysical and computational techniques to elucidate how this compound and its active derivatives interact with their biological targets.
Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structural information about the ligand-receptor complex. Computational methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, can predict binding modes and guide the synthesis of more potent and selective analogs. nih.gov These approaches will be instrumental in identifying the specific amino acid residues involved in binding and understanding the conformational changes that lead to a biological response.
Development of Resistance Modifiers in Antimicrobial Research
The rise of antimicrobial resistance is a critical global health threat. semanticscholar.org Compounds based on the 2-phenoxy-N-phenylacetamide nucleus have demonstrated notable antimycobacterial activity. researchgate.net A promising future research direction is to investigate the potential of this compound derivatives to act as resistance modifiers.
Instead of or in addition to direct antimicrobial action, these compounds could be designed to inhibit bacterial resistance mechanisms. This includes targeting efflux pumps, which actively expel antibiotics from the bacterial cell, or inhibiting enzymes that deactivate antimicrobial drugs. By co-administering such a resistance modifier with a conventional antibiotic, it may be possible to restore the antibiotic's efficacy against resistant strains.
Application in Non-Therapeutic Fields (e.g., Agrochemicals, Materials Science)
The utility of the phenoxy acetamide chemical scaffold is not necessarily limited to medicine. Phenoxyacetic acid and its derivatives have historically been used in the manufacturing of pesticides and fungicides. nih.gov This precedent suggests a clear path for future research in the agrochemical sector. Derivatives of this compound should be systematically screened for potential herbicidal, insecticidal, and fungicidal properties.
In the realm of materials science, the aromatic and amide functionalities of the molecule could be exploited. Research could explore its use as a building block for novel polymers, as a stabilizing agent, or as a functional molecule in the development of new materials with specific chemical or physical properties.
Elucidation of Functional Analysis through Competitive Binding Assays for Receptor Interactions
To fully characterize the pharmacological profile of this compound and its analogs, it is essential to identify their specific molecular targets and quantify their binding affinities. Competitive binding assays are a fundamental tool for this purpose. nih.gov
Future studies should utilize these assays to screen the compounds against a panel of known receptors, enzymes, and ion channels. In these experiments, a radiolabeled or fluorescently tagged ligand with known affinity for a target is used. The ability of the test compound (e.g., this compound) to displace the known ligand is measured, allowing for the calculation of its binding affinity, typically expressed as an inhibition constant (Ki) or an IC50 value. nih.gov This data is critical for confirming target engagement, determining selectivity, and guiding the optimization of lead compounds. nih.gov
Table 2: Key Parameters from Competitive Binding Assays
| Parameter | Definition | Significance |
|---|---|---|
| IC50 | The concentration of an unlabeled drug required to displace 50% of the specifically bound radioligand. | Measures the functional potency of a compound in a given assay. nih.gov |
| Ki (Inhibition Constant) | The equilibrium dissociation constant for the binding of a competitive inhibitor to a receptor. | Represents the intrinsic binding affinity of the compound for the target, independent of assay conditions. |
| Selectivity | The ratio of a compound's binding affinity for a specific target versus its affinity for other off-targets. | A highly selective compound is less likely to cause side effects mediated by unintended targets. |
Targeting Mycobacterial Electron Transport Chain for Tuberculosis Drug Development
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is an obligate aerobe that relies on oxidative phosphorylation and its electron transport chain (ETC) for energy production and survival. nih.govnih.gov This pathway has been validated as a prime target for new anti-tuberculosis drugs, as exemplified by the ATP synthase inhibitor Bedaquiline. frontiersin.org
The mycobacterial ETC contains several unique and druggable components, including two terminal oxidases (the bc1-aa3 supercomplex and cytochrome bd oxidase) and Type II NADH dehydrogenase (NDH-2). frontiersin.orgresearchgate.net Given that the phenoxy-N-phenylacetamide core nucleus has been identified in compounds with antimycobacterial activity, a highly promising avenue for future research is the specific design of this compound derivatives to inhibit key enzymes within the Mtb electron transport chain. researchgate.net Research could focus on synthesizing analogs that target components like the QcrB subunit of the cytochrome bc1 complex, similar to how phenoxyalkylbenzimidazoles function. nih.gov Such compounds could disrupt the proton motive force, deplete ATP synthesis, and ultimately kill both replicating and non-replicating mycobacteria, making them valuable candidates for novel anti-TB chemotherapy. frontiersin.org
Q & A
Q. What are the foundational synthetic routes for preparing phenylacetamide derivatives, and how can they be adapted for N-ethyl-2-phenoxy-N-phenylacetamide?
- Methodological Answer : A common approach involves condensation reactions between substituted anilines and activated carbonyl compounds. For example, 2-chloro-N-phenylacetamide derivatives are synthesized by reacting aniline with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., K₂CO₃) at 0°C, followed by crystallization . Adapting this to this compound would require substituting the chloro group with phenoxyethyl moieties via nucleophilic substitution. Key steps include:
Q. How are phenylacetamide derivatives characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical for confirming molecular structure. For example, the IUPAC name and stereochemistry of N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide were validated via NMR and MS . Additionally, infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N–H) functional groups.
Q. What safety protocols are recommended for handling phenylacetamide intermediates?
- Methodological Answer :
- PPE : Wear protective goggles, gloves, and lab coats to avoid skin/eye contact .
- Waste Disposal : Segregate hazardous by-products (e.g., azides, chlorinated solvents) and transfer to certified waste management facilities .
- Toxic Exposure Mitigation : Use glove boxes for air-sensitive or toxic reactions (e.g., sodium azide in toluene/water systems) .
Advanced Research Questions
Q. How can conflicting data on reaction yields in phenylacetamide synthesis be resolved?
- Methodological Answer : Contradictions often arise from solvent polarity, temperature, or catalyst choice. For example:
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Substitution with NaN₃ | Toluene/water, reflux | 70–85% | |
| Condensation with K₂CO₃ | DCM, 0°C to RT | 60–75% | |
| To resolve discrepancies: |
- Optimize solvent polarity (e.g., DMF for polar intermediates).
- Use kinetic studies (e.g., in-situ FTIR) to identify rate-limiting steps.
Q. What strategies improve regioselectivity in phenoxy-substituted acetamide synthesis?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For this compound:
- Steric Control : Use bulky bases (e.g., DBU) to direct substitution to less hindered positions.
- Electronic Control : Activate the phenyl ring with electron-donating groups (e.g., –OCH₃) to enhance nucleophilic attack at the ortho position .
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) can improve selectivity in multi-step syntheses .
Q. How do solvent systems impact the stability of azide intermediates in phenylacetamide functionalization?
- Methodological Answer : Sodium azide (NaN₃) reactions in toluene/water mixtures (8:2 v/v) minimize azide degradation by reducing hydrolysis. Key considerations:
- Temperature : Reflux conditions (~110°C) accelerate reaction rates but risk azide decomposition.
- Workup : Quench with ice to stabilize intermediates, followed by ethyl acetate extraction to isolate products .
Q. What mechanistic insights explain by-product formation in chloroacetamide condensation reactions?
- Methodological Answer : Common by-products include dimerized acetamides or hydrolyzed carboxylic acids. Mechanisms:
- Dimerization : Occurs via nucleophilic attack of free aniline on chloroacetamide intermediates. Mitigate by using excess chloroacetyl chloride .
- Hydrolysis : Traces of water in solvents (e.g., DCM) hydrolyze chloro groups to hydroxyl. Use molecular sieves or anhydrous conditions to suppress this .
Methodological Tables
Q. Table 1. Comparison of Key Synthetic Methods for Phenylacetamide Derivatives
| Intermediate | Reagents | Conditions | Key Reference |
|---|---|---|---|
| 2-Chloro-N-phenylacetamide | Aniline, chloroacetyl chloride | DCM, K₂CO₃, 0°C → RT | |
| 2-Azido-N-phenylacetamide | NaN₃, toluene/water | Reflux, 5–7 h | |
| N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide | 2-pyridinemethanol, cyanoacetic acid | Alkaline substitution → acidic reduction |
Q. Table 2. Analytical Techniques for Structural Validation
| Technique | Application | Example |
|---|---|---|
| ¹H NMR | Confirm substituent positions on phenyl rings | δ 7.2–7.5 ppm (aromatic protons) |
| MS (ESI+) | Determine molecular ion ([M+H]⁺) | m/z 289.1 for C₁₆H₂₄N₂O₂ |
| TLC | Monitor reaction progress | Hexane:ethyl acetate (9:1) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
